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molecular formula C11H8O4 B093040 methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 18398-73-7

methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B093040
M. Wt: 204.18 g/mol
InChI Key: WNVKMIHNAHIVDP-UHFFFAOYSA-N
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Patent
US09034872B2

Procedure details

500 mg of methyl 4-oxo-4H-chromene-2-carboxylate were dissolved in 25 ml of anhydrous methanol at room temperature, and NaBH4 was thereafter added to the solution slowly, until the starting material was no longer detected by TLC (about 300 mg). The solvent was then evaporated and a mixture of 1.1 gram of NaH2PO4.2H2O in 30 ml of water was added to the resulting residue. The pH of the mixture was maintained between 5 and 9, so as to prevent decomposition of chromone. The aqueous solution was washed with chloroform (3×50 ml) and the combined organic extracts were dried over Na2SO4. The solvent was evaporated to give 2-(hydroxymethyl)-4H-chromen-4-one which was used without future purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]([C:12](OC)=[O:13])=[CH:3]1.[BH4-].[Na+]>CO>[OH:13][CH2:12][C:4]1[O:5][C:6]2[C:11]([C:2](=[O:1])[CH:3]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O=C1C=C(OC2=CC=CC=C12)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
ADDITION
Type
ADDITION
Details
a mixture of 1.1 gram of NaH2PO4.2H2O in 30 ml of water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the mixture was maintained between 5 and 9
WASH
Type
WASH
Details
The aqueous solution was washed with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC=1OC2=CC=CC=C2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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